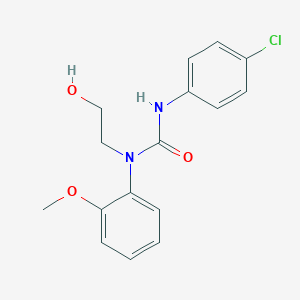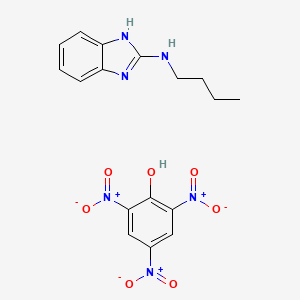![molecular formula C18H17ClO2 B14576251 4-Chloro-6-methyl-3-[(4-methylphenoxy)methyl]-2H-1-benzopyran CAS No. 61603-30-3](/img/structure/B14576251.png)
4-Chloro-6-methyl-3-[(4-methylphenoxy)methyl]-2H-1-benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-methyl-3-[(4-methylphenoxy)methyl]-2H-1-benzopyran is an organic compound that belongs to the class of benzopyrans This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and a phenoxy methyl group attached to a benzopyran ring
Preparation Methods
The synthesis of 4-Chloro-6-methyl-3-[(4-methylphenoxy)methyl]-2H-1-benzopyran typically involves multiple steps, including the formation of the benzopyran ring and the introduction of the chloro, methyl, and phenoxy methyl groups. One common synthetic route involves the reaction of 4-methylphenol with 4-chloro-6-methyl-2H-1-benzopyran-3-carbaldehyde in the presence of a base to form the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
4-Chloro-6-methyl-3-[(4-methylphenoxy)methyl]-2H-1-benzopyran undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-6-methyl-3-[(4-methylphenoxy)methyl]-2H-1-benzopyran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug candidate.
Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methyl-3-[(4-methylphenoxy)methyl]-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
4-Chloro-6-methyl-3-[(4-methylphenoxy)methyl]-2H-1-benzopyran can be compared with other similar compounds, such as:
4-Chloro-3-methylphenol: A related compound with a simpler structure, used as a disinfectant and preservative.
4-Chloro-2-methylphenoxyacetic acid: A phenoxy herbicide with a different application in agriculture.
Tolfenpyrad: An insecticide with a similar phenoxy structure but different functional groups and applications
Properties
CAS No. |
61603-30-3 |
|---|---|
Molecular Formula |
C18H17ClO2 |
Molecular Weight |
300.8 g/mol |
IUPAC Name |
4-chloro-6-methyl-3-[(4-methylphenoxy)methyl]-2H-chromene |
InChI |
InChI=1S/C18H17ClO2/c1-12-3-6-15(7-4-12)20-10-14-11-21-17-8-5-13(2)9-16(17)18(14)19/h3-9H,10-11H2,1-2H3 |
InChI Key |
SFFUBEJYHFIFHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=C(C3=C(C=CC(=C3)C)OC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-[2-(Pyridin-2-yl)ethyl]ethanediamide](/img/structure/B14576171.png)
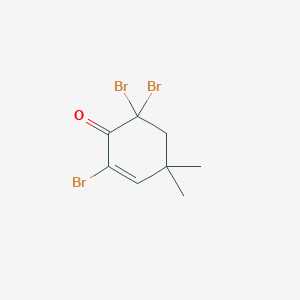
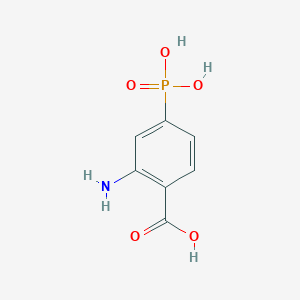
![4-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-3-[(propan-2-yl)amino]butyl phosphate](/img/structure/B14576190.png)
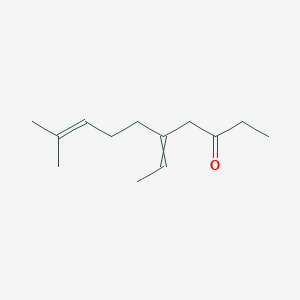
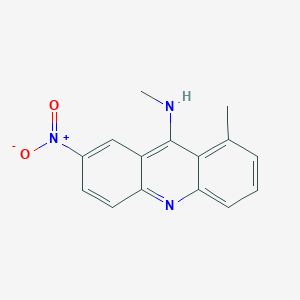
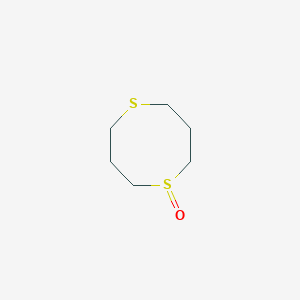
![6-Chloro-1-[(1-phenylethyl)amino]anthracene-9,10-dione](/img/structure/B14576222.png)
![2-(4-Methoxyphenyl)-1-oxaspiro[4.5]decan-4-one](/img/structure/B14576225.png)
![Methyl 2-[(3-methoxyphenyl)acetyl]benzoate](/img/structure/B14576232.png)
![2,2'-Sulfanediylbis[4-(4-chlorophenyl)-2H-1,3-dithiole]](/img/structure/B14576237.png)

